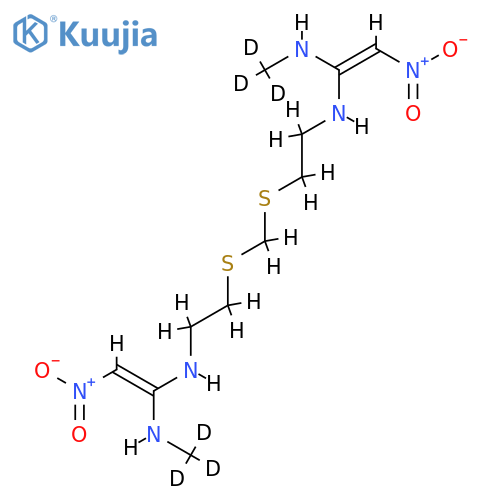

Cas no 1331643-21-0 (1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6)

1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6 化学的及び物理的性質

名前と識別子

-

- 1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6

- 1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6

-

- インチ: 1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3/b10-7-,11-8+/i1D3,2D3

- InChIKey: VWZXRGJMLLSQBK-ODXXXMCBSA-N

- ほほえんだ: S(C([H])([H])SC([H])([H])C([H])([H])N([H])/C(=C(\[H])/[N+](=O)[O-])/N([H])C([2H])([2H])[2H])C([H])([H])C([H])([H])N([H])/C(=C(/[H])\[N+](=O)[O-])/N([H])C([2H])([2H])[2H]

1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M304102-10mg |

1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6 |

1331643-21-0 | 10mg |

$1642.00 | 2023-05-17 | ||

| TRC | M304102-1mg |

1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6 |

1331643-21-0 | 1mg |

$207.00 | 2023-05-17 |

1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6 関連文献

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6に関する追加情報

Compound CAS No. 1331643-21-0: 1,1'-N-Methylenebis(sulphanediylethylene)bis(N'-methyl-2-nitroethene-1,1-diamine-d6)

The compound with CAS No. 1331643-21-0, known as 1,1'-N-Methylenebis(sulphanediylethylene)bis(N'-methyl-2-nitroethene-1,1-diamine-d6, is a highly specialized chemical entity with unique structural and functional properties. This compound has garnered significant attention in the scientific community due to its potential applications in advanced materials science and pharmaceutical research. The sulphur atoms in its structure play a pivotal role in its reactivity and stability, making it a valuable component in various chemical synthesis processes.

Recent studies have highlighted the importance of methylene bridges in enhancing the mechanical properties of polymers. The presence of a methylene bridge in this compound suggests that it could serve as a building block for high-performance materials with improved tensile strength and thermal stability. Additionally, the nitro group within its structure contributes to its electronic properties, making it a promising candidate for use in electronic devices and sensors.

One of the most intriguing aspects of this compound is its ability to undergo selective chemical transformations under specific conditions. Researchers have demonstrated that the diamine functionality can be exploited for the synthesis of novel macrocyclic compounds, which have potential applications in drug delivery systems. The deuterium labeling (indicated by -d6) further enhances its utility in nuclear magnetic resonance (NMR) studies, enabling precise structural elucidation and reaction mechanism analysis.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the production process. These methods not only improve efficiency but also reduce environmental impact, aligning with current trends toward sustainable chemistry.

In terms of applications, this compound has shown promise in the field of biomedical engineering. Its unique combination of functional groups makes it an ideal candidate for use in bioconjugation reactions, where it can serve as a linker between biomolecules and imaging agents. Furthermore, its antioxidant properties have been explored in the context of developing novel therapeutic agents for oxidative stress-related diseases.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the nitro group acts as an electron-withdrawing substituent, significantly influencing the compound's redox behavior. This understanding has paved the way for its application in energy storage devices such as supercapacitors and batteries.

The development of efficient analytical methods for characterizing this compound has also been a focal point of recent research. Techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography have been instrumental in confirming its molecular structure and purity. These advancements ensure that the compound meets stringent quality standards required for both academic and industrial applications.

In conclusion, CAS No. 1331643-21-0 represents a cutting-edge chemical entity with multifaceted applications across various scientific disciplines. Its unique structural features, combined with recent advancements in synthesis and characterization techniques, position it as a key player in future innovations within materials science and biotechnology.

1331643-21-0 (1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6) 関連製品

- 2092251-64-2(1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride)

- 1261932-61-9(4-(2-fluoro-3-methoxyphenyl)benzoic acid)

- 1014554-59-6(2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(propan-2-yl)prop-2-enamide)

- 2031260-82-7(3-(bromomethyl)-6-oxabicyclo3.1.0hexane)

- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)

- 1361703-88-9(3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid)

- 2229612-00-2(3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid)

- 446269-97-2((isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate)

- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)

- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)